(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide
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Overview
Description
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of Benzamide Group: The benzamide group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or pyrrolidines.
Scientific Research Applications
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide: The enantiomer of the compound with a different spatial arrangement.
N-(2-Hydroxyethyl)-4-aminobenzamide: A structurally similar compound with a hydroxyethyl group instead of a hydroxymethyl group.
4-(Pyrrolidin-1-ylmethyl)benzamide: A compound lacking the hydroxymethyl substitution.
Uniqueness
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C13H18N2O2/c14-13(17)11-5-3-10(4-6-11)8-15-7-1-2-12(15)9-16/h3-6,12,16H,1-2,7-9H2,(H2,14,17)/t12-/m0/s1 |
InChI Key |
OKMCUWQSFLERSU-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)C(=O)N)CO |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)C(=O)N)CO |
Origin of Product |
United States |
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